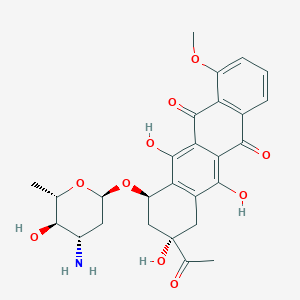
4'-Epidaunorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Epidaunorubicin, also known as this compound, is a useful research compound. Its molecular formula is C27H29NO10 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Efficacy
Clinical studies have demonstrated that 4'-epidaunorubicin exhibits superior antitumor activity compared to doxorubicin in various cancer models:
- Lewis Lung Carcinoma : Greater efficacy was observed in this model compared to doxorubicin.
- Human Melanoma : Enhanced activity in athymic mice has been reported.
- Other Tumors : Activity has been noted in breast carcinoma, soft tissue sarcomas, non-Hodgkin lymphomas, leukemias, ovarian cancer, and gastric cancer .
Phase II Trials
A randomized phase II trial evaluated the efficacy of high-dose this compound (120 mg/m²) combined with either cyclophosphamide or cisplatin for treating extensive small cell lung cancer. The results showed an overall response rate of approximately 61% to 67%, with manageable toxicity levels .
| Treatment Arm | Response Rate (%) | Mean Survival Time (months) |
|---|---|---|
| Cyclophosphamide | 61.4 | 6.6 |
| Cisplatin | 67.3 | 7.7 |
Toxicity Profile
This compound has been associated with a reduced incidence of cardiotoxicity compared to doxorubicin. In chronic toxicity studies, while both compounds exhibited similar patterns of cardiotoxicity histologically, the severity was less pronounced with this compound. Only two cases of mild to moderate congestive heart failure were noted among approximately 700 patients treated at higher doses .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- High Plasma Clearance : Ranging from 0.9 to 1.41 L/min.
- Terminal Half-Life : Approximately 30-40 hours.
- Volume of Distribution : Suggests extensive tissue distribution .
Case Studies
Several case studies have highlighted the potential of this compound in various malignancies:
- Breast Cancer : Preliminary findings from a randomized trial indicated lower cumulative cardiotoxicity when compared with doxorubicin at equivalent doses.
- Melanoma and Gastrointestinal Cancers : Emerging evidence suggests efficacy in these cancers, warranting further investigation into broader applications .
Propriétés
Formule moléculaire |
C27H29NO10 |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
(7R,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16+,17-,22-,27-/m0/s1 |
Clé InChI |
STQGQHZAVUOBTE-AUUHZLHTSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |
Synonymes |
3',epidaunorubicin 3'-epidaunorubicin 3'-epidaunorubicin hydrochloride, (8s-cis)-isomer 4'-epidaunorubicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















